molecular formula C15H18O3 B12649209 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate CAS No. 84812-70-4

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate

Cat. No.: B12649209
CAS No.: 84812-70-4
M. Wt: 246.30 g/mol
InChI Key: XRBFCTNRJMOUMF-IZZDOVSWSA-N
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Description

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate is an organic compound with the molecular formula C15H18O3 It is known for its unique chemical structure, which includes an allyl group, a methoxy group, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate typically involves the esterification of 4-Allyl-2-methoxyphenol with 2-methyl-2-butenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenols or ethers.

Scientific Research Applications

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The allyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert various effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-2-methoxyphenyl 2-methylbutyrate
  • 4-Allyl-2-methoxyphenyl acetate
  • 4-Allyl-2-methoxyphenyl propionate

Uniqueness

4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

84812-70-4

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H18O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5-6,8-10H,1,7H2,2-4H3/b11-6+

InChI Key

XRBFCTNRJMOUMF-IZZDOVSWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1=C(C=C(C=C1)CC=C)OC

Canonical SMILES

CC=C(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

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